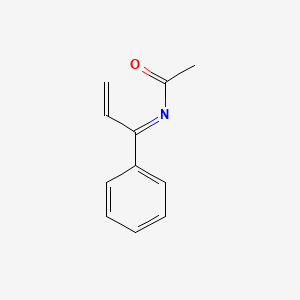

N-(1-Phenylpropadienyl)acetamide

Description

Strategic Significance of the Allene (B1206475) and Amide Functionalities in Advanced Synthetic Design

The strategic value of N-(1-Phenylpropadienyl)acetamide in synthetic design stems directly from the distinct properties of its allene and amide groups.

The allene functionality , characterized by its two cumulative double bonds (C=C=C), is a cornerstone of modern synthetic chemistry. rsc.org Allenes are notably more reactive than their alkene and alkyne counterparts due to their lower stability and unique axial chirality. rsc.org This heightened reactivity makes them valuable as versatile building blocks for constructing complex molecular architectures. rsc.orgrsc.org They are prevalent in a variety of natural products, bioactive molecules, and functional materials, underscoring their importance in both pharmaceutical and materials science applications. rsc.org Recent advancements have focused on the radical functionalization of allenes and their synthesis under mild conditions using methods like visible light photoredox catalysis. rsc.orgrsc.org

The amide functionality (-NH-C=O) is one of the most ubiquitous and vital functional groups in chemistry and biology. rsc.org It forms the backbone of peptides and proteins and is present in approximately 25% of all marketed pharmaceuticals. rsc.org The stability and versatility of the amide bond are key to its significance. numberanalytics.com Amides are crucial in drug design due to their ability to form strong hydrogen bonds, which influences a drug's binding affinity to biological targets and its pharmacokinetic properties. numberanalytics.comnih.gov In synthetic chemistry, amides are used extensively in a wide range of reactions, including condensations and cyclizations. numberanalytics.com They can also serve as chiral auxiliaries, enabling the stereocontrolled synthesis of enantiomerically pure products. numberanalytics.com

Table 1: Properties of Allene and Amide Functionalities

| Functional Group | Key Structural Feature | Significance in Synthesis |

|---|---|---|

| Allene | Cumulative double bonds (C=C=C) | Highly reactive, chiral, versatile building block for complex molecules. rsc.orgrsc.org |

| Amide | Carbonyl group bonded to nitrogen | Stable, participates in hydrogen bonding, directs stereochemistry, common in pharmaceuticals. rsc.orgnumberanalytics.comnih.govnumberanalytics.com |

Historical Trajectories and Evolution of Research on Phenyl-Substituted Acetamide (B32628) Analogues

Research into phenyl-substituted acetamides has a long and productive history, primarily driven by the search for new therapeutic agents. This class of compounds has proven to be a "privileged scaffold," a molecular framework that is amenable to chemical modifications to achieve a wide spectrum of biological activities.

The evolution of this research can be seen in the diverse applications targeted by different analogues:

Antimicrobial Agents: Researchers have synthesized N-(hydroxynitrophenyl)phenylacetamide derivatives and found that the presence and position of a nitro group on the N-phenyl ring significantly influenced their antibacterial and antifungal efficacy. esisresearch.org

Anticonvulsants: In the quest for new epilepsy treatments, scientists have designed N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives as analogues of known anticonvulsant compounds, modifying a core structure to create a chain amide bond. nih.gov

Anti-inflammatory and Analgesic Agents: Novel series of phenoxy acetamide analogues have been developed and examined for their anti-inflammatory and analgesic properties. nih.gov These studies revealed that specific substitutions, such as halogens or nitro groups, could enhance these activities. nih.gov

Ligands for Biological Targets: The N-acetamide group has been systematically modified on other core structures, like pyrazolopyrimidines, to create new chemical probes with high binding affinity for specific biological targets such as the translocator protein (TSPO). nih.gov

This historical progression demonstrates a clear trajectory: starting with a basic phenylacetamide structure, chemists have systematically explored substitutions on both the phenyl ring and the acetamide nitrogen. This has led to the development of highly specialized molecules tailored for a range of pharmacological purposes, highlighting the scaffold's versatility and enduring importance in medicinal chemistry.

Table 2: Investigated Applications of Phenyl-Substituted Acetamide Analogues

| Compound Class | Target Application | Reference |

|---|---|---|

| N-(hydroxynitrophenyl)phenylacetamides | Antimicrobial | esisresearch.org |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides | Anticonvulsant | nih.gov |

| Phenoxy acetamide derivatives | Anti-inflammatory, Analgesic | nih.gov |

| N-acetamide substituted pyrazolopyrimidines | TSPO Ligands | nih.gov |

| N-phenyl-2-(phenylsulfanyl)acetamide | Synthetic Precursor | nih.gov |

Delineation of Key Research Objectives and Emerging Opportunities for this compound Investigations

The unique combination of the reactive allene and the biologically significant phenyl-acetamide scaffold in this compound opens up several promising avenues for future research. As this specific molecule appears to be largely unexplored, the primary objective would be its synthesis and characterization.

Key research opportunities can be delineated as follows:

Advanced Synthetic Methodology: A primary objective would be to develop efficient and stereoselective synthetic routes to this compound and its derivatives. Given the reactivity of the allene, this presents a non-trivial challenge. Investigations could explore modern catalytic methods to control the formation of this structure.

Exploration of Novel Reactivity: The allene moiety can participate in a wide array of transformations, including pericyclic reactions, cycloadditions, and radical functionalizations. rsc.org Research could focus on using this compound as a substrate to synthesize novel heterocyclic systems or complex molecular frameworks that are otherwise difficult to access. The interaction between the amide and allene functionalities could lead to unique intramolecular reaction pathways.

Medicinal Chemistry and Drug Discovery: The phenyl-acetamide core is a well-established pharmacophore. esisresearch.orgnih.gov The introduction of the rigid, linear, and chiral allene group offers a novel three-dimensional geometry that could interact with biological targets in unique ways. A key research objective would be to synthesize and screen a library of this compound analogues for various biological activities, including as anticancer, antimicrobial, or CNS-acting agents.

Materials Science: The rigid nature of the allene and the hydrogen-bonding capability of the amide group suggest that this compound could be a candidate for developing new materials with interesting properties. Research could explore its potential in forming liquid crystals, gels, or self-assembling monolayers.

In essence, this compound stands at the intersection of well-established reactivity and unexplored potential. Its investigation promises not only to yield a new class of compounds but also to provide deeper insights into the interplay of fundamental functional groups in the design of complex and functional molecules.

Structure

3D Structure

Properties

CAS No. |

827303-04-8 |

|---|---|

Molecular Formula |

C11H11NO |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

N-(1-phenylprop-2-enylidene)acetamide |

InChI |

InChI=1S/C11H11NO/c1-3-11(12-9(2)13)10-7-5-4-6-8-10/h3-8H,1H2,2H3 |

InChI Key |

UXEZTAYKPGAKMD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N=C(C=C)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N 1 Phenylpropadienyl Acetamide and Its Molecular Architectures

De Novo Synthesis Strategies for the Phenylpropadienyl Acetamide (B32628) Scaffold

The direct construction of the N-(1-Phenylpropadienyl)acetamide framework can be achieved through several sophisticated synthetic routes. These methods focus on the strategic formation of the allene (B1206475) moiety and the concurrent or subsequent installation of the acetamide group.

Propargyl Amide Rearrangements Towards Allene Formation

The isomerization of propargylic systems into allenes is a fundamental and powerful strategy for allene synthesis. This approach leverages the thermodynamic relationship between isomeric propargyl and allenyl structures, often facilitated by a base or a transition metal catalyst.

A common pathway involves the base-induced isomerization of a propargyl amide. In this process, a base abstracts a proton, leading to a prototropic rearrangement that converts the propargyl system into the more stable allenyl amide. For instance, the isomerization of N-propargyl cyanamide to N-allenyl cyanamide can be achieved with high conversion using sodium hydride (NaH) in tetrahydrofuran (THF). acs.org This general principle can be extended to other propargyl amides to generate the corresponding allenamide.

Another elegant approach involves a palladium-catalyzed beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement of propargyl phosphorimidates. nih.gov This method allows for the synthesis of a variety of mono-, di-, and trisubstituted allenamides. A key advantage is the potential for high chirality transfer when starting from optically pure propargyl alcohols, making it a valuable tool for asymmetric synthesis. nih.gov

| Rearrangement Type | Precursor | Reagents/Conditions | Product | Ref. |

| Base-Induced Isomerization | Propargyl Amide | Base (e.g., NaH) | Allenamide | nih.gov |

| Palladium-Catalyzed beilstein-journals.orgbeilstein-journals.org-Sigmatropic Rearrangement | Propargyl Phosphorimidate | Palladium Catalyst | Allenamide | nih.gov |

Cross-Coupling Reactions Involving Phenylpropadienyl Precursors

Transition metal-catalyzed cross-coupling reactions provide a direct and modular route to N-allenyl amides, including this compound. Copper-catalyzed methods have proven particularly effective for this transformation.

One primary strategy is the coupling of an allenyl halide with an amide. This reaction forges the C-N bond directly, linking the pre-formed allenyl scaffold to the nitrogen nucleophile. Research has demonstrated that a variety of N-substituted allenes can be synthesized in good to excellent yields using a catalytic system of copper thiophenecarboxylate with a diamine ligand.

An alternative and often more practical approach involves the reaction of a propargylic bromide with an amide or other nitrogen nucleophile. This transformation proceeds via a copper-catalyzed SN2′ reaction, where the nucleophile attacks the γ-carbon of the propargylic system, leading to the formation of the allenamide product. This method is advantageous as it utilizes readily available propargylic bromides as efficient allenylation reagents under mild conditions.

| Coupling Partners | Catalyst System | Reaction Type | Product |

| Allenyl Halide + Amide | Copper Thiophenecarboxylate / Diamine Ligand | Direct C-N Coupling | Allenamide |

| Propargylic Bromide + Amide | Copper(I) Iodide / 2,2′-Bipyridine Derivative | SN2′ Reaction | Allenamide |

Stereoselective and Enantioselective Synthetic Pathways for Chiral this compound Derivatives

Given that 1,3-disubstituted allenes like this compound are chiral, the development of stereoselective and enantioselective synthetic routes is of paramount importance.

A highly effective method for accessing optically enriched chiral allenamides is the stereospecific amidation of chiral allenyl iodides catalyzed by a copper(I) salt. This reaction proceeds with a high degree of chirality transfer, providing an excellent route to enantiomerically enriched products.

Another powerful strategy involves the use of chiral phosphoric acid (CPA) catalysis. For example, the dearomative γ-addition of 2,3-disubstituted indoles to β,γ-alkynyl-α-imino esters, catalyzed by a CPA, can produce enantioenriched tetrasubstituted α-amino allenoates with excellent stereoselectivity. nih.gov While this produces an allenoate, the underlying principle of using chiral catalysts to control the stereochemistry of additions to alkyne precursors is broadly applicable to the synthesis of various chiral allenes.

These asymmetric methods are crucial for accessing specific enantiomers of this compound derivatives, which is often essential for applications in medicinal chemistry and materials science.

Chemical Transformations and Functional Group Interconversions of Related Systems

Beyond de novo synthesis, this compound can be generated through the modification of existing molecular frameworks and precursor molecules.

Acylation Reactions for this compound Generation

A direct and logical approach to this compound is the acylation of the corresponding amine precursor, 1-phenylpropadienylamine. Allenamines, however, can be susceptible to hydrolysis and polymerization. acs.org The synthesis of stabilized or protected allenyl amines is therefore a critical prerequisite. Methods for the enantioselective synthesis of chiral allenoates and the subsequent conversion to amines provide a pathway to these precursors. nih.gov

Once the 1-phenylpropadienylamine is obtained, standard acylation methods can be employed. The Schotten-Baumann reaction, which involves treating the amine with an acyl halide (such as acetyl chloride) under basic aqueous conditions, is a classic and effective method for forming the amide bond. youtube.com This approach is widely used for the acylation of even unreactive amines. youtube.com

Table of Acylation Conditions

| Amine Precursor | Acylating Agent | Reaction Name/Conditions | Product |

|---|---|---|---|

| 1-Phenylpropadienylamine | Acetyl Chloride | Schotten-Baumann Reaction (e.g., NaOH(aq)) | This compound |

Conversion of Precursor Molecules to this compound

The synthesis of the target compound can be viewed as the culmination of a sequence of reactions that convert simpler precursors into the final allenyl acetamide structure. The key transformations discussed previously often represent the final or penultimate step in a longer synthetic sequence.

The base-catalyzed isomerization of a propargyl amide precursor, specifically N-(1-phenylprop-2-yn-1-yl)acetamide, is a prime example of a direct conversion. nih.gov This reaction transforms a readily accessible propargyl amide into the desired allenyl amide through a simple prototropic shift, often driven by the greater thermodynamic stability of the conjugated allenamide system. acs.orgnih.gov This method highlights the utility of functional group interconversion, where an alkyne is isomerized to an allene within an existing amide framework.

Similarly, the acylation of 1-phenylpropadienylamine represents the conversion of a precursor amine into the final acetamide product. This step completes the synthesis by installing the required functional group onto the pre-formed allenyl amine scaffold.

Catalytic Approaches in the Synthesis of this compound

The synthesis of this compound, a specialized allene-containing amide, can be approached through several advanced catalytic methodologies. These strategies offer high efficiency, selectivity, and functional group tolerance, which are critical for the construction of such a unique molecular architecture. The primary catalytic routes involve transition metals, organocatalysts, biocatalysts, and acid-base catalysis, each providing distinct advantages for the formation of the core allene structure and the crucial amide bond.

Transition Metal-Catalyzed Methodologies (e.g., Palladium-Catalyzed C-C and C-N Bond Formations)

Transition metal catalysis, particularly utilizing palladium, represents a powerful tool for the synthesis of this compound. These methods are renowned for their efficacy in constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under mild conditions. researchgate.net The synthesis can be envisioned through two main palladium-catalyzed cross-coupling pathways: the formation of the C-N bond to unite the phenylpropadienyl moiety with acetamide, or the construction of the C-C bond of the allene itself.

A plausible route involves the palladium-catalyzed amination of an allenyl phosphate or halide. For instance, a 1-phenylpropadienyl phosphate could be coupled with acetamide in the presence of a palladium catalyst and a suitable phosphine ligand, such as SEGPHOS or MeOBIPHEP, to form the target C-N bond with high selectivity. acs.org This type of asymmetric amination has been shown to be highly efficient for related 2,3-allenyl phosphates, affording optically active products. acs.org

Alternatively, a palladium-catalyzed carbonylative fluoroalkylation of a 1,3-enyne precursor could provide access to a related allenyl primary amide. nih.gov This method involves a difunctionalization process where a fluoroalkyl group and a carbonyl group (which is then converted to a primary amide) are added across the enyne system. nih.gov Further N-acetylation would then yield the final product.

Another key strategy is the direct C(sp³)–H dienylation using allenyl acetates, catalyzed by Palladium(II). nih.gov While this method typically functionalizes aliphatic carboxylic amides, its principles could be adapted for precursors to this compound. The reaction proceeds through a directed C–H activation, followed by a regioselective 2,3-migratory insertion of the allene and subsequent elimination. nih.gov Copper-catalyzed coupling reactions also present a viable alternative for forming the N-allenyl bond. The coupling of an allenyl halide with acetamide, using a copper catalyst like copper thiophenecarboxylate, can proceed in good to excellent yields. nih.gov

| Catalytic System | Reaction Type | Potential Precursors for this compound | Key Features | Reference |

|---|---|---|---|---|

| Pd(0) / SEGPHOS or MeOBIPHEP | Asymmetric C-N Coupling | 1-Phenylpropadienyl phosphate + Acetamide | Enables synthesis of chiral allenes with high enantiomeric excess. | acs.org |

| Pd(OAc)₂ / Ligand | Carbonylative Fluoroalkylation | A 1,3-enyne + Fluoroalkyl halide + NH₄Cl | One-step synthesis of functionalized allenyl primary amides. | nih.gov |

| Cu(I) thiophenecarboxylate / Diamine ligand | C-N Coupling | 1-Phenylpropadienyl halide + Acetamide | Good to excellent yields for N-substituted allenes. | nih.gov |

| Pd(II) / 8-Aminoquinoline directing group | C(sp³)–H Dienylation | Aliphatic amide precursor + Phenyl-substituted allenyl acetate | Direct functionalization of C-H bonds to form diene structures. | nih.gov |

Organocatalytic and Biocatalytic Strategies for Allene-Containing Amides

Organocatalysis offers a metal-free alternative for the asymmetric synthesis of allene-containing amides, providing access to chiral molecules with high enantioselectivity. A prominent strategy involves the use of bifunctional organocatalysts, such as quinine-based squaramides, to catalyze the 1,4-addition of a nucleophile to an enynamide precursor, followed by isomerization to the 2,3-allenamide. acs.orgacs.org For the synthesis of this compound, a similar approach could be envisioned starting from a suitably substituted N-acetyl enynamide. The success of this transformation often relies on the presence of intramolecular hydrogen bonds within the substrate to facilitate high stereocontrol. acs.org This methodology has been shown to be practical for gram-scale synthesis, and the resulting chiral allenamides are versatile intermediates for further chemical transformations. acs.org

Biocatalysis is an emerging and sustainable approach for amide bond formation and C-H functionalization. researchgate.net Engineered enzymes, particularly from the cytochrome P450 family (e.g., P411 variants), have been developed to catalyze intermolecular C-H amidation reactions. nih.govnih.gov This strategy could potentially be applied to a precursor like phenylpropadiene, where the enzyme would catalyze the direct insertion of an acetamide group into a benzylic C-H bond under mild, aqueous conditions. Such biocatalytic reactions can achieve excellent enantioselectivity and high yields. nih.govnih.gov

Another biocatalytic route is through chemoenzymatic cascades. For example, a nitrile hydratase (NHase) enzyme could hydrate a corresponding nitrile precursor (1-phenylpropadienyl cyanide) to the primary amide, which could then be N-acetylated. researchgate.net This integrated approach combines the selectivity of enzymes with chemical steps to build complex molecules efficiently and sustainably. researchgate.net

| Catalyst Type | Catalyst Example | Reaction Type | Potential Precursors | Key Advantages | Reference |

|---|---|---|---|---|---|

| Organocatalyst | Quinine-based squaramide | Asymmetric 1,4-addition/isomerization | N-acetyl enynamide + Nucleophile (e.g., nitromethane) | Metal-free, high enantioselectivity, access to chiral allenes. | acs.orgacs.org |

| Biocatalyst | Engineered Cytochrome P411 | Intermolecular C-H Amidation | Phenylpropadiene + Acetamide-derived nitrene precursor | High stereoselectivity, mild and scalable conditions, sustainable. | nih.govnih.gov |

| Biocatalyst | Nitrile Hydratase (NHase) | Nitrile Hydration | 1-Phenylpropadienyl cyanide | Green alternative to chemical hydrolysis for amide synthesis. | researchgate.net |

Application of Acid-Base Catalysis in Amide Bond Formation and Allene Derivatization

Acid and base catalysis plays a fundamental role in both the formation of the amide bond and the potential derivatization of the allene moiety in this compound.

For amide bond formation , direct amidation of a carboxylic acid and an amine is a challenging reaction due to the formation of a stable ammonium (B1175870) carboxylate salt. nih.gov However, acid catalysts can facilitate this transformation. Boric acid, for example, has emerged as a green and inexpensive catalyst for the direct formation of amides from carboxylic acids and amines. orgsyn.org This method avoids the need for stoichiometric coupling reagents and is often suitable for large-scale preparations. orgsyn.org A potential synthesis for the target compound could involve the boric acid-catalyzed condensation of phenylpropadienoic acid with a source of acetamide. Lewis acids, such as zirconium-based catalysts (e.g., ZrCl₄), are also effective for direct amidation under mild conditions, offering high conversion with low catalyst loadings. nih.gov

In the context of allene derivatization , acid and base catalysis can influence the reactivity and stability of the allene functional group. The presence of an acid or base can catalyze the isomerization of the allene to a more stable conjugated diene or an alkyne, depending on the substitution pattern and reaction conditions. While this is typically a competing or subsequent reaction rather than a primary synthetic step for the target molecule, understanding these potential transformations is crucial for controlling the reaction outcome and ensuring the stability of the desired this compound product.

| Catalyst | Reaction Type | Potential Application | Key Features | Reference |

|---|---|---|---|---|

| Boric Acid | Direct Amidation | Phenylpropadienoic acid + Amine | Green, inexpensive, avoids coupling reagents, good for large scale. | orgsyn.org |

| ZrCl₄ (Lewis Acid) | Direct Amidation | Phenylpropadienoic acid + Amine | Cost-efficient, high conversion with low catalyst loading. | nih.gov |

| General Acid/Base | Isomerization/Derivatization | Post-synthesis modification of the allene moiety | Can lead to isomerization to conjugated dienes or alkynes. | N/A |

Elucidation of Reaction Mechanisms Pertaining to N 1 Phenylpropadienyl Acetamide

Mechanistic Pathways of Amide Bond Reactivity and Transformations

The amide bond in N-(1-Phenylpropadienyl)acetamide, while generally stable due to resonance, can undergo several characteristic reactions under specific conditions. libretexts.org This stability arises from the delocalization of the nitrogen's lone pair of electrons into the carbonyl group. acs.org

Nucleophilic Acyl Substitution Mechanisms (e.g., Hydrolysis)

Nucleophilic acyl substitution is a fundamental reaction of amides. This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, followed by the departure of a leaving group. libretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by proton transfer and elimination of the amine portion as a leaving group. masterorganicchemistry.com For this compound, this process would yield acetic acid and 1-phenylpropadien-1-amine. The amine, being a weak base, would be protonated in the acidic medium to form an ammonium (B1175870) salt. chemguide.co.uk The reaction is generally slow and often requires heat. masterorganicchemistry.com

Base-Promoted Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon. chemguide.co.uk This forms a tetrahedral intermediate. The subsequent elimination of the N-(1-phenylpropadienyl)amide anion is the rate-determining step, as the amide anion is a relatively poor leaving group. The reaction is driven forward by the irreversible deprotonation of the resulting carboxylic acid by the base, forming a carboxylate salt. researchgate.net Subsequent acidification of the mixture is required to obtain the neutral carboxylic acid. This method is a common protocol for the hydrolysis of secondary amides. researchgate.netarkat-usa.org

| Condition | Nucleophile | Key Intermediate | Products |

| Acidic (e.g., H₃O⁺, heat) | H₂O | Protonated Carbonyl | Acetic Acid, 1-Phenylpropadien-1-ammonium salt |

| Basic (e.g., NaOH, heat) | OH⁻ | Tetrahedral Alkoxide | Sodium Acetate, 1-Phenylpropadien-1-amine |

Carbonyl Group Reactivity and Reduction Pathways

The carbonyl group of the amide can be reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents.

The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.com The reaction converts primary, secondary, and tertiary amides into their corresponding amines. masterorganicchemistry.comucalgary.ca The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the amide's carbonyl carbon. ucalgary.ca This forms a tetrahedral intermediate. Subsequently, the oxygen atom, coordinated to an aluminum species, is eliminated as a leaving group, forming a transient iminium ion. A second hydride ion then attacks the iminium ion to yield the final amine product. masterorganicchemistry.comucalgary.ca

In the case of this compound, reduction with LiAlH₄ would be expected to yield N-ethyl-N-(1-phenylpropadienyl)amine. However, a potential complication is the concomitant reduction of the allene (B1206475) double bonds. Studies on similar systems, like secondary allyl amides, have shown that the reduction of the carbon-carbon double bond can occur, though amide reduction generally happens first unless there is significant steric hindrance. researchgate.net

| Reagent | Function | Intermediate | Expected Product |

| LiAlH₄, then H₂O workup | Reduction of C=O to CH₂ | Iminium ion | N-ethyl-N-(1-phenylpropadienyl)amine |

Nitrogen-Centered Rearrangement Reactions (e.g., Hofmann Rearrangement)

The Hofmann rearrangement is a well-established method for converting primary amides into primary amines with one fewer carbon atom. numberanalytics.comtcichemicals.comkhanacademy.org The reaction proceeds by treating a primary amide with bromine (or chlorine) and a strong base. numberanalytics.com Key steps involve the formation of an N-bromoamide, deprotonation, and rearrangement to an isocyanate intermediate, which is then hydrolyzed to the amine. masterorganicchemistry.com

Crucially, the Hofmann rearrangement is specific to primary amides (R-CONH₂), which possess two protons on the nitrogen atom that are necessary for the mechanism to proceed. stackexchange.com this compound is a secondary amide , as its nitrogen atom is bonded to two carbon atoms (one from the acetyl group and one from the phenylpropadienyl group). Therefore, it lacks the requisite N-H protons and cannot undergo the standard Hofmann rearrangement . stackexchange.com

Mechanistic Principles of Allene Moiety Reactivity

The allene group is a system of two cumulative double bonds (C=C=C), which confers unique reactivity. The central carbon is sp-hybridized, while the terminal carbons are sp²-hybridized.

Electrophilic Additions to the Phenylpropadienyl System

Allenes, like alkenes, undergo electrophilic addition reactions. libretexts.org In an unsymmetrically substituted allene such as the phenylpropadienyl system, the regioselectivity of the addition is a key consideration. The attack of an electrophile (E⁺) can occur at either a terminal carbon or the central carbon of the allene.

Attack at a terminal carbon leads to a vinyl cation, while attack at the central carbon leads to a more stable allylic carbocation. For 1-phenylpropene, which is structurally related, the addition of HBr proceeds via the formation of the most stable carbocation at the benzylic position, which is stabilized by resonance with the phenyl ring. vaia.comvaia.comdoubtnut.com

Applying this principle to the this compound system, electrophilic attack is predicted to occur at the central carbon (C2) of the allene. This would generate a carbocation at the terminal carbon adjacent to the phenyl group (C1). This carbocation is significantly stabilized by resonance delocalization into the phenyl ring, making it the most likely intermediate. The subsequent attack by a nucleophile (Nu⁻) would primarily occur at this benzylic position.

Predicted Mechanism for Electrophilic Addition:

Attack of Electrophile: The electrophile (e.g., H⁺ from HBr) adds to the central carbon of the allene.

Formation of Intermediate: A resonance-stabilized benzylic carbocation is formed.

Nucleophilic Attack: The nucleophile (e.g., Br⁻) attacks the carbocation, yielding the final addition product.

Nucleophilic Additions to the Phenylpropadienyl System

While amides are not as strongly activating as groups like sulfonyls, it is plausible that under certain conditions, particularly with soft nucleophiles, a Michael-type conjugate addition could occur. In such a scenario, the nucleophile would attack one of the terminal carbons of the allene system. The regioselectivity would be influenced by both the phenyl group and the N-acetyl substituent, directing the nucleophile to the carbon atom that results in the most stable anionic intermediate. Further research into the specific electronic properties of N-allenyl amides is required to definitively predict the outcome of such reactions. acs.org

Cycloaddition Reactions Involving the Allene Functionality

The allene functionality within this compound is a versatile partner in cycloaddition reactions. These reactions, which involve the formation of a cyclic molecule from two or more unsaturated molecules, can proceed through various pathways, largely influenced by the nature of the reacting partner and the reaction conditions. libretexts.orgyoutube.com Generally, cycloaddition reactions are categorized by the number of π-electrons from each component that participate in the ring formation. libretexts.org

The reactivity of allenamides in cycloadditions is significantly influenced by the electron-donating nature of the amide group, which increases the electron density at the central carbon of the allene. chemrxiv.org This electronic characteristic often necessitates electrophilic activation to promote cycloaddition. chemrxiv.org

| Reaction Type | Description | Key Mechanistic Features | Relevant Findings |

| [4+2] Cycloaddition (Diels-Alder Type) | A reaction between a conjugated diene (4 π-electron component) and a dienophile (2 π-electron component) to form a six-membered ring. libretexts.org | The allene can act as the 2 π-electron component. The reaction is typically concerted and stereospecific. libretexts.org | While specific examples with this compound are not extensively documented, the general principles of Diels-Alder reactions suggest its potential participation as a dienophile, particularly when partnered with an electron-rich diene. libretexts.org |

| [2+2] Cycloaddition | A reaction between two alkene components to form a four-membered cyclobutane (B1203170) ring. libretexts.org | These reactions can be promoted thermally or photochemically. Thermal [2+2] cycloadditions are often stepwise, while photochemical variants can be concerted. libretexts.orgyoutube.com | The feasibility of [2+2] cycloadditions with the allene of this compound would depend on the specific substrate and conditions, with photochemical activation being a likely requirement for a concerted pathway. libretexts.orgyoutube.com |

| [3+2] Dipolar Cycloaddition | A reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. | This reaction is a powerful tool for the synthesis of five-membered heterocycles. | Research on related systems, such as the reaction of 2-amino-2-oxoethyl-phenanthrolinium ylides with activated alkynes, demonstrates the potential for cycloaddition pathways in competition with other reactions like amidation. academie-sciences.fr |

Isomerization and Rearrangement Pathways of the Allene System

The allenic system of this compound is susceptible to isomerization and rearrangement reactions, leading to the formation of more stable isomeric structures. These transformations are often catalyzed by bases or transition metals.

A significant isomerization pathway for related N-allenyl compounds is the rearrangement to the corresponding ynamide (an alkyne with a nitrogen atom attached to one of the sp-hybridized carbons). Computational studies on the base-catalyzed isomerization of N-propargyl amides show that there is often an equilibrium between the propargyl, allenyl, and alkynyl forms. nih.gov The relative stability of the allenamide versus the ynamide is influenced by subtle structural changes, which can alter the equilibrium position. nih.gov

Another potential rearrangement is the Hofmann Rearrangement, a reaction that converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. youtube.com While this reaction acts on the amide functionality, the presence of the phenylpropadienyl group could influence the stability and subsequent reactions of the isocyanate intermediate. youtube.com

| Isomerization/Rearrangement Type | Description | Catalyst/Conditions | Product(s) |

| Allene to Ynamide Isomerization | The migration of the double bond system to form a more stable triple bond. | Base-catalyzed nih.gov | N-(1-Phenyl-1-propynyl)acetamide |

| Isomerization to Conjugated Enamide | Rearrangement of the allene to a conjugated diene system within the enamide structure. | Transition metals (e.g., Ruthenium) acs.orgnih.gov | (E/Z)-N-(1-Phenyl-1,2-propadien-1-yl)acetamide |

| Hofmann Rearrangement | Conversion of the amide to an amine with loss of the carbonyl group. youtube.com | Strong base and a halogen (e.g., Br₂) or other oxidizing agents. youtube.com | 1-Phenylpropadien-1-amine (via an isocyanate intermediate) |

Interplay of Amide and Allene Functionalities in Concerted Reaction Mechanisms

In concerted reactions, bond breaking and bond formation occur simultaneously in a single transition state. youtube.com The electronic interplay between the amide and allene functionalities in this compound is crucial in directing the course of such reactions. The nitrogen lone pair of the amide group can donate electron density into the allene system, specifically increasing the nucleophilicity of the central β-carbon. chemrxiv.org This electronic communication influences the molecule's frontier molecular orbitals and, consequently, its reactivity in pericyclic reactions.

In concerted amidation reactions of activated esters, for instance, the mechanism can involve a pathway where a hydroxamic acid cocatalyst plays a key role in directing proton transfer from the incoming amine. nih.gov While this example does not directly involve an allene, it highlights the intricate role that amide-related functionalities can play in orchestrating concerted processes. The electron-donating character of the amide in this compound would likely favor concerted pathways where the allene acts as a nucleophile.

Mechanistic Investigations of Catalytic Processes Involving this compound (e.g., Photoredox Catalysis, C-C Coupling)

Catalytic processes offer efficient and selective routes for the functionalization of this compound. The unique reactivity of the allenamide moiety makes it a valuable substrate in various catalytic cycles, including those driven by light (photoredox catalysis) and those mediated by transition metals for carbon-carbon bond formation.

Photoredox Catalysis:

Visible-light photoredox catalysis utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes, generating radical intermediates. lboro.ac.ukuiowa.edu In the context of allenamides, this approach has been used for intermolecular radical additions. chemrxiv.org The proposed mechanism involves the generation of a radical which adds to the central, electron-rich carbon of the allene. chemrxiv.org The resulting radical intermediate can then be oxidized to a conjugated N-acyliminium ion, which is susceptible to nucleophilic attack. chemrxiv.org This strategy provides a complementary approach to the more traditional electrophilic activation of allenamides. chemrxiv.org

C-C Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing new carbon-carbon bonds. Allenamides have been shown to be versatile partners in such transformations. For example, palladium-catalyzed cascade metallo-ene/Suzuki coupling reactions of allenamides can produce polyfunctionalized 2,3-dihydropyrrole derivatives. rsc.org Another example is the palladium-catalyzed cyclization-Heck reaction of allenamides, which provides access to functionalized tetrahydropyridines. organic-chemistry.orgacs.org The mechanism of these reactions typically involves the oxidative addition of an aryl or vinyl halide to a Pd(0) catalyst, followed by insertion of the allenamide and subsequent cyclization or coupling steps. organic-chemistry.org Reductive coupling reactions of allenamides, often catalyzed by copper, have also been developed to access heteroatom-rich organic compounds. rsc.org Furthermore, palladium-catalyzed oxidative cross-coupling of two different allenes has been reported, proceeding through a selective allenic C-H activation. acs.org

| Catalytic Process | Catalyst System | Key Mechanistic Steps | Products |

| Photoredox Radical Addition | Photocatalyst (e.g., Iridium complex) + Radical Precursor chemrxiv.orglboro.ac.uk | 1. Photosensitization of the catalyst. 2. Generation of a radical. 3. Radical addition to the central allene carbon. 4. Oxidation to an N-acyliminium ion. 5. Nucleophilic trapping. chemrxiv.org | Functionalized enamides or related structures. chemrxiv.org |

| Palladium-Catalyzed Cascade Metallo-ene/Suzuki Coupling | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + Base rsc.org | 1. Oxidative addition. 2. Carbopalladation of the allene. 3. Intramolecular cyclization. 4. Suzuki coupling. rsc.org | Polyfunctionalized 2,3-dihydropyrroles. rsc.org |

| Palladium-Catalyzed Cyclization-Heck Reaction | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + Base organic-chemistry.org | 1. Oxidative addition. 2. Insertion of the allenamide. 3. 6-exo-trig cyclization. 4. Heck reaction. organic-chemistry.org | Functionalized tetrahydropyridines. organic-chemistry.orgacs.org |

| Copper-Catalyzed Reductive Coupling | Cu catalyst + Reductant rsc.org | Formation of an allylic copper nucleophile from the allenamide, followed by addition to an electrophile. rsc.org | 1,2-aminoalcohols, 1,2-diamines. rsc.org |

| Palladium-Catalyzed Oxidative Allene-Allene Cross-Coupling | Pd(OAc)₂ acs.org | 1. Olefin-directed allenic C-H activation. 2. Carbopalladation with a second allene. 3. β-hydride elimination. acs.org | Functionalized lboro.ac.ukdendralenes. acs.org |

Synthetic Applications and Organic Transformations Employing N 1 Phenylpropadienyl Acetamide

Utility as a Chiral or Achiral Building Block in Complex Organic Synthesis

No specific examples of N-(1-Phenylpropadienyl)acetamide being used as either a chiral or achiral building block in the synthesis of complex organic molecules were found in the reviewed literature.

Participation in Multi-Component Reactions and Tandem Processes

There is no available information detailing the participation of this compound in multi-component reactions or tandem processes.

Development of Derivatization Strategies for Enhanced Reactivity and Selectivity in Organic Transformations

The scientific literature does not currently contain studies focused on the derivatization of this compound to enhance its reactivity or selectivity in organic transformations.

Contributions to the Development of Novel Synthetic Methodologies and Reagents

No novel synthetic methodologies or reagents have been reported that are based on or significantly feature this compound.

Advanced Spectroscopic and Analytical Characterization Techniques for N 1 Phenylpropadienyl Acetamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H NMR, 13C NMR, DEPT, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of N-(1-Phenylpropadienyl)acetamide, providing atom-level information about the molecular framework.

¹H NMR spectroscopy reveals the number of different types of protons and their immediate electronic environment. For acetamide (B32628) derivatives, characteristic signals are expected for the acetyl methyl protons, the N-H proton, and the protons of the phenyl and propadienyl groups. For instance, in similar acetamide structures, the acetyl methyl protons typically appear as a singlet, while the chemical shifts and coupling patterns of the aromatic and vinyl protons provide crucial information about their relative positions. thermofisher.comresearchgate.net The N-H proton signal can sometimes be broad due to quadrupole relaxation of the nitrogen atom. thermofisher.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., carbonyl, aromatic, allenic, aliphatic). The carbonyl carbon of the acetamide group typically resonates in the downfield region of the spectrum. semanticscholar.orgwisc.edu

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups, which can be ambiguous in a standard ¹³C NMR spectrum. This technique is invaluable for confirming the assignments of the carbon signals in the propadienyl and phenyl moieties.

2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish connectivity between atoms. COSY identifies proton-proton couplings, helping to trace the spin systems within the phenyl and propadienyl fragments. HSQC correlates proton signals with their directly attached carbon atoms, providing unambiguous C-H assignments. For more complex structural details, HMBC (Heteronuclear Multiple Bond Correlation) can reveal long-range (2-3 bond) correlations between protons and carbons, helping to piece together the entire molecular structure. For example, an HMBC correlation between the N-H proton and the carbonyl carbon would confirm the acetamide functionality.

Interactive Data Table: Representative NMR Data for Acetamide Analogs

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Assignment Notes |

| ¹H | ~2.0 | Singlet | Acetyl (CH₃) protons |

| ¹H | ~7.0-8.0 | Multiplet | Aromatic (Phenyl) protons |

| ¹H | Broad | Singlet | Amide (N-H) proton |

| ¹³C | ~20-30 | - | Acetyl (CH₃) carbon |

| ¹³C | ~120-140 | - | Aromatic (Phenyl) carbons |

| ¹³C | ~165-175 | - | Carbonyl (C=O) carbon |

| Note: The exact chemical shifts for this compound would require experimental determination. |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis (e.g., LC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is particularly useful. The liquid chromatography (LC) step separates the compound from any impurities, after which it is introduced into the mass spectrometer. The initial mass analysis provides the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to deduce the elemental formula of the compound.

In the tandem MS (MS/MS) stage, the molecular ion is selected and subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, charged fragments. The resulting fragmentation pattern is a "fingerprint" for the molecule and provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve cleavage of the amide bond, loss of the acetyl group, and fragmentation of the phenylpropadienyl moiety. researchgate.netlibretexts.orgresearchgate.net Analysis of these fragments helps to confirm the connectivity of the different parts of the molecule. libretexts.org

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Analysis | Expected Result | Information Gained |

| Molecular Ion Peak (M⁺) | Corresponds to the molecular weight | Confirms molecular weight |

| High-Resolution MS | Accurate mass measurement | Determination of elemental formula |

| MS/MS Fragmentation | Characteristic fragment ions | Structural confirmation |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. When the molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrational frequencies are absorbed, resulting in a characteristic spectrum of absorption bands.

Key diagnostic peaks for this compound would include:

N-H stretch: A sharp or broad peak in the region of 3200-3400 cm⁻¹, characteristic of the amide N-H bond. nist.gov

C=O stretch: A strong, sharp absorption band typically found between 1630 and 1680 cm⁻¹ for amides (Amide I band). nist.gov

N-H bend: An absorption in the region of 1550-1640 cm⁻¹ (Amide II band).

C=C=C stretch: The allenic group would show a characteristic absorption band, typically in the range of 1900-2000 cm⁻¹.

C-H stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the acetyl group) appear below 3000 cm⁻¹.

C=C stretches: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

The presence and position of these bands provide strong evidence for the key functional groups within the molecule.

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amide (N-H) | Stretch | 3200-3400 |

| Carbonyl (C=O) | Stretch (Amide I) | 1630-1680 |

| Amide (N-H) | Bend (Amide II) | 1550-1640 |

| Allene (B1206475) (C=C=C) | Asymmetric Stretch | 1900-2000 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | <3000 |

| Aromatic C=C | Stretch | 1450-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When this compound is exposed to UV or visible light, electrons can be promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur are characteristic of the conjugated systems within the molecule.

The phenyl group and the propadienyl system in this compound are chromophores that will absorb UV light. The conjugation between these groups will influence the wavelength of maximum absorbance (λ_max). The spectrum would be expected to show absorptions corresponding to π → π* transitions. The position and intensity of these absorption bands can be sensitive to the solvent polarity. While UV-Vis is less specific for detailed structural elucidation than NMR or MS, it is a useful technique for confirming the presence of conjugated systems and for quantitative analysis based on the Beer-Lambert law. nist.gov

Advanced Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC-MS with Derivatization)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a primary method for purity determination. A solution of the compound is passed through a column packed with a stationary phase under high pressure. The components of the mixture separate based on their differential interactions with the stationary and mobile phases. A detector, often a UV-Vis detector set to the λ_max of the compound, monitors the eluent. The purity is determined by the relative area of the peak corresponding to this compound in the chromatogram. Different column types (e.g., normal-phase, reverse-phase) and mobile phase compositions can be optimized for the best separation.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for purity analysis, particularly for volatile and thermally stable compounds. The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. For non-volatile or thermally labile compounds like some amides, derivatization may be necessary to increase their volatility and thermal stability. researchgate.netnih.govresearchgate.net For example, silylation of the amide N-H group can make the molecule more suitable for GC analysis. researchgate.net The mass spectrometer provides an additional layer of identification for each separated peak, enhancing the reliability of the purity assessment. researchgate.netsci-hub.se

Microscopic and Imaging Techniques for Morphological and Nanostructural Analysis (e.g., SEM, TEM, AFM, CL-SEM)

When this compound is prepared or utilized in a solid or aggregated state, microscopic techniques are employed to study its morphology and nanostructure.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of the material. It can reveal information about the crystal habit, particle size, and surface features of solid this compound.

Transmission Electron Microscopy (TEM) is used to visualize the internal structure of materials at a much higher resolution than SEM. If this compound were to form nanoparticles or thin films, TEM could be used to observe their size, shape, and internal arrangement.

Atomic Force Microscopy (AFM) is a powerful technique for imaging surfaces at the nanoscale. It can provide three-dimensional topographical information with very high resolution. AFM is particularly useful for characterizing thin films or self-assembled monolayers of the compound on a substrate.

Confocal Laser Scanning Microscopy (CLSM) is a fluorescence imaging technique that can be used if this compound or a labeled version of it is fluorescent. It allows for the creation of high-resolution, three-dimensional images of the material's distribution within a sample.

X-ray Based Characterization for Solid-State Structure and Composition (e.g., GIWAXS, XRF, XAFS)

X-ray based techniques are indispensable for the characterization of the solid-state properties of this compound.

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is a powerful technique for studying the crystal structure and molecular packing of thin films. If this compound were to be used in organic electronic devices, GIWAXS would be crucial for understanding how the molecules arrange themselves on a substrate, which in turn affects device performance.

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of a material. While primarily used for identifying heavier elements, it could be used to detect any inorganic impurities in a sample of this compound.

X-ray Absorption Fine Structure (XAFS) provides information about the local geometric and electronic structure around a specific element. While less common for a simple organic molecule, it could be employed if the compound were part of a more complex system, such as a metal-organic framework or a surface-adsorbed layer on a metallic substrate, to probe the local environment of specific atoms.

Theoretical and Computational Studies on N 1 Phenylpropadienyl Acetamide

Quantum Chemical Calculations for Electronic Structure, Stability, and Spectroscopic Property Prediction

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule like N-(1-Phenylpropadienyl)acetamide from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and a host of related properties.

Electronic Structure and Stability: Calculations would begin with geometry optimization to find the lowest energy conformation of the molecule. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure. The unique allene (B1206475) group (C=C=C) bonded to a phenyl ring and an acetamide (B32628) moiety presents interesting conformational possibilities, including the relative orientation of the phenyl and acetamide groups.

Key electronic properties that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Natural Bond Orbital (NBO) analysis would also be employed to study charge distribution, delocalization of electron density, and intramolecular interactions, such as hydrogen bonding. researchgate.net

Spectroscopic Property Prediction: Theoretical calculations are invaluable for predicting and interpreting spectroscopic data.

Vibrational Spectroscopy: By calculating the harmonic vibrational frequencies, researchers can predict the Infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational modes to the observed peaks in experimental spectra, confirming the molecular structure. researchgate.net For this compound, this would help identify characteristic frequencies for the C=O stretch of the amide, the N-H bend, and the unique cumulative double bond stretches of the allene group.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) methods are used to predict the 1H and 13C NMR chemical shifts. These predicted values, when compared to experimental data, are a powerful tool for structure verification. scielo.br

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption wavelengths (UV-Vis spectrum) and the nature of the electronic transitions (e.g., π→π* or n→π*), providing insight into the molecule's chromophores. researchgate.net

Below is an illustrative table of the kind of data that quantum chemical calculations would provide for this compound.

Table 1: Hypothetical Calculated Properties for this compound using DFT This data is illustrative and represents the type of output generated from quantum chemical calculations.

| Property | Calculated Value | Unit |

| Total Energy | -552.45 | Hartree |

| HOMO Energy | -6.8 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.6 | eV |

| Dipole Moment | 3.5 | Debye |

| C=O Stretch Freq. | 1685 | cm⁻¹ |

| N-H Stretch Freq. | 3350 | cm⁻¹ |

| C=C=C Asym. Stretch | 1950 | cm⁻¹ |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational dynamics and non-covalent interactions that govern the behavior of molecules in different environments (e.g., in solution or in a crystal lattice).

Conformational Analysis: While quantum mechanics can find the lowest energy structure, a molecule like this compound is not static. At room temperature, it will explore a range of different shapes or conformations. MD simulations can map out the potential energy surface and identify the most populated conformational states and the energy barriers between them. scielo.brrsc.org This is particularly relevant for the acetamide linkage, which can exhibit rotational isomers (rotamers) due to the partial double-bond character of the C-N bond. The simulation would track the dihedral angles around key rotatable bonds to understand the flexibility and preferred orientations of the phenyl and acetamide groups.

Intermolecular Interactions: MD simulations excel at modeling how molecules interact with each other and with their environment. researchgate.netnih.gov For this compound, simulations could be used to:

Study Solvation: By placing the molecule in a simulation box filled with solvent molecules (e.g., water or an organic solvent), one can study how the solvent organizes around the solute and calculate properties like the free energy of solvation.

Analyze Crystal Packing: Simulating a system with many this compound molecules can provide insights into the intermolecular forces, such as hydrogen bonds (between the N-H and C=O groups of neighboring molecules) and π-π stacking (between phenyl rings), that would dictate its crystal structure.

Probe Binding Interactions: If the molecule were being studied as a potential ligand, MD simulations could be used to model its interaction with a biological target, like a protein, providing insights into binding affinity and stability. researchgate.netmdpi.com

Table 2: Illustrative Intermolecular Interaction Energies for a Dimer of this compound in a Simulated Crystal Environment This data is hypothetical and for illustrative purposes only.

| Interaction Type | Configuration | Energy (kJ/mol) |

| Hydrogen Bond (N-H···O=C) | Head-to-tail | -25.5 |

| π-π Stacking | Parallel-displaced | -12.3 |

| van der Waals | Antiparallel | -8.7 |

Computational Modeling of Reaction Pathways, Transition States, and Kinetic Parameters

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, decomposition, or transformation into other products.

Reaction Pathways and Transition States: Using quantum chemical methods, a potential energy surface for a proposed reaction can be mapped out. This involves identifying the structures of the reactants, products, and any intermediates. Crucially, the structure of the transition state (the highest energy point along the reaction coordinate) must be located. mdpi.comscielo.br The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate. nih.gov For example, one might model the acid- or base-catalyzed hydrolysis of the acetamide group or an addition reaction across one of the allene double bonds. The calculations would reveal whether the reaction proceeds in a single step or through multiple steps with intermediates.

Kinetic Parameters: Once the activation energy is known, Transition State Theory (TST) can be used to calculate the rate constant (k) for the reaction at a given temperature. scirp.orgresearchgate.net Thermodynamic parameters such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can also be computed, providing deeper insight into the reaction mechanism. researchgate.net For instance, a large negative entropy of activation would suggest a highly ordered transition state, such as in a cycloaddition reaction.

Table 3: Hypothetical Kinetic and Thermodynamic Parameters for a Proposed Isomerization Reaction of this compound This data is illustrative. The values represent typical outputs from computational reaction modeling.

| Parameter | Calculated Value | Unit |

| Activation Energy (Ea) | 85.3 | kJ/mol |

| Gibbs Free Energy of Activation (ΔG‡) | 92.1 | kJ/mol |

| Enthalpy of Activation (ΔH‡) | 82.8 | kJ/mol |

| Entropy of Activation (ΔS‡) | -31.2 | J/(mol·K) |

| Rate Constant (k) at 298 K | 1.5 x 10⁻⁴ | s⁻¹ |

Design and Prediction of Novel Catalytic Systems for this compound Transformations

Computational modeling is a cornerstone of modern catalyst design. Instead of relying solely on trial-and-error, researchers can screen potential catalysts in silico to predict their efficacy for a specific transformation involving this compound. This could include its synthesis or its use as a substrate in a catalytic reaction.

Catalyst Screening and Design: DFT calculations can be used to model the interaction of the substrate with a proposed catalyst, which is often a transition metal complex. scielo.br For example, if one wanted to hydrogenate one of the C=C bonds of the allene system, one could model the reaction pathway with various palladium or platinum catalysts. scielo.br The calculations would focus on key steps in the catalytic cycle:

Substrate Binding: Calculating the energy of binding of this compound to the catalyst's active site.

Key Transformation Step: Modeling the transition state for the rate-determining step, such as oxidative addition or migratory insertion. The activation energy of this step is a key predictor of catalytic activity.

Product Release: Ensuring that the product can readily dissociate from the catalyst to allow for catalyst turnover.

By comparing the calculated energy profiles for different catalysts (e.g., with different metal centers or ligand systems), researchers can identify the most promising candidates for experimental validation. researchgate.netmdpi.com

Table 4: Illustrative Comparison of Calculated Activation Energies for a Catalytic Hydroamination Reaction involving this compound This table presents hypothetical data to illustrate how computational screening works.

| Catalyst System | Metal Center | Ligand | Activation Energy (kJ/mol) |

| Cat-01 | Pd | dppf | 110.5 |

| Cat-02 | Rh | BINAP | 95.2 |

| Cat-03 | Au | JohnPhos | 88.6 |

| Cat-04 | Cu | Xantphos | 125.1 |

Based on this hypothetical screening, the gold-based catalyst (Cat-03) would be predicted to be the most efficient for this transformation and would be prioritized for synthesis and testing in the laboratory.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.